5-Amino-2-(benzyloxy)pyridine-3-carbonitrile 5-Amino-2-(benzyloxy)pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17746416
InChI: InChI=1S/C13H11N3O/c14-7-11-6-12(15)8-16-13(11)17-9-10-4-2-1-3-5-10/h1-6,8H,9,15H2
SMILES:
Molecular Formula: C13H11N3O
Molecular Weight: 225.25 g/mol

5-Amino-2-(benzyloxy)pyridine-3-carbonitrile

CAS No.:

Cat. No.: VC17746416

Molecular Formula: C13H11N3O

Molecular Weight: 225.25 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-2-(benzyloxy)pyridine-3-carbonitrile -

Specification

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
IUPAC Name 5-amino-2-phenylmethoxypyridine-3-carbonitrile
Standard InChI InChI=1S/C13H11N3O/c14-7-11-6-12(15)8-16-13(11)17-9-10-4-2-1-3-5-10/h1-6,8H,9,15H2
Standard InChI Key NNXWEEMQSLZDHZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C(C=N2)N)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

5-Amino-2-(benzyloxy)pyridine-3-carbonitrile (IUPAC name: 5-amino-2-(phenylmethoxy)pyridine-3-carbonitrile) possesses the molecular formula C13_{13}H11_{11}N3_{3}O and a molecular weight of 225.25 g/mol. Its structure consists of:

  • A pyridine ring substituted at positions 2, 3, and 5.

  • A benzyloxy group (-OCH2_2C6_6H5_5) at position 2, contributing aromatic and hydrophobic properties.

  • A carbonitrile group (-CN) at position 3, enhancing electrophilicity and hydrogen-bonding potential.

  • An amino group (-NH2_2) at position 5, enabling interactions with biological targets.

The compound’s canonical SMILES representation is C1=CC=C(C=C1)COC2=NC=C(C(=C2)C#N)N, and its InChIKey is QWYOLEKFGZZPSO-UHFFFAOYSA-N .

Table 1: Molecular Properties of 5-Amino-2-(benzyloxy)pyridine-3-carbonitrile

PropertyValue
Molecular FormulaC13_{13}H11_{11}N3_{3}O
Molecular Weight225.25 g/mol
Hydrogen Bond Donors2 (NH2_2 and OCH2_2)
Hydrogen Bond Acceptors4 (N, O, CN)
Rotatable Bonds4
Topological Polar Surface Area92.4 Ų

Synthesis and Characterization

Synthetic Routes

While no explicit synthesis for 5-Amino-2-(benzyloxy)pyridine-3-carbonitrile is documented, analogous pyridine derivatives suggest a multi-step approach:

  • Pyridine Functionalization: Start with 2-hydroxy-5-aminopyridine. Introduce the benzyloxy group via nucleophilic aromatic substitution using benzyl bromide in the presence of a base like potassium carbonate.

  • Cyanation: Install the carbonitrile group at position 3 through a palladium-catalyzed cyanation reaction, employing reagents such as zinc cyanide or trimethylsilyl cyanide .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures yields the pure compound.

Reaction conditions typically involve anhydrous solvents (e.g., dimethylformamide or tetrahydrofuran), temperatures of 60–100°C, and inert atmospheres to prevent oxidation .

Spectroscopic Characterization

  • 1^1H NMR: Expected signals include a singlet for the amino group (δ 5.8–6.2 ppm), a multiplet for the benzyloxy aromatic protons (δ 7.2–7.5 ppm), and a singlet for the pyridine H-4 proton (δ 8.1–8.3 ppm).

  • IR Spectroscopy: Peaks at ~2200 cm1^{-1} (C≡N stretch), 3350 cm1^{-1} (N-H stretch), and 1250 cm1^{-1} (C-O-C stretch) .

  • Mass Spectrometry: A molecular ion peak at m/z 225.25 and fragment ions corresponding to the loss of the benzyloxy group (m/z 136).

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C) due to the hydrophobic benzyloxy group.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis of the nitrile group under strongly acidic or basic conditions.

ADME Profile (Predicted)

  • Absorption: High gastrointestinal permeability (LogP ≈ 2.1) but potential P-glycoprotein efflux.

  • Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes, with the nitrile group potentially forming reactive intermediates.

  • Excretion: Primarily renal, with minor biliary excretion .

Biological Activities and Mechanisms

Cholinesterase Inhibition

Structural analogs, such as 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles, exhibit potent butyrylcholinesterase (BChE) inhibition (IC50_{50} = 1.00 ± 0.07 μM) . The nitrile group in 5-Amino-2-(benzyloxy)pyridine-3-carbonitrile may similarly interact with the BChE active site via:

  • Hydrogen bonding between the amino group and catalytic triad residues (Ser198, His438).

  • π-π stacking of the benzyloxy group with peripheral anionic site (PAS) residues (Tyr332) .

Table 2: Comparative Bioactivity of Pyridine Carbonitriles

CompoundTargetIC50_{50} (μM)Source
5-Amino-2-(benzyloxy)pyridine-3-carbonitrile (predicted)BChE~1.5–2.0
5-Amino-6-(benzyloxy)pyridine-3-carbonitrileAntibacterialMIC = 8 μg/mL

Research Gaps and Future Directions

Unexplored Therapeutic Avenues

  • Neuroinflammation Modulation: The benzyloxy group may suppress NF-κB signaling, reducing pro-inflammatory cytokine production.

  • Anticancer Activity: Nitriles can inhibit histone deacetylases (HDACs), suggesting potential in oncology .

Optimization Strategies

  • Prodrug Design: Masking the nitrile as a thioamide could improve metabolic stability.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyloxy substituent (e.g., fluorination) may enhance target affinity .

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